Cas no 1698255-96-7 (7-fluoro-3-(propan-2-yl)-1H-indole)
7-fluoro-3-(propan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-3-(propan-2-yl)-1H-indole
- AKOS027393078
- 7-Fluoro-3-isopropyl-1H-indole
- 1698255-96-7
- KS-8929
- 7-fluoro-3-propan-2-yl-1H-indole
- SCHEMBL16522856
- 1H-Indole, 7-fluoro-3-(1-methylethyl)-
-
- MDL: MFCD27995748
- Inchi: 1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3
- InChI Key: RYBPCUMZFSFKKL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1NC=C2C(C)C
Computed Properties
- Exact Mass: 177.095377549g/mol
- Monoisotopic Mass: 177.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 1.134±0.06 g/cm3(Predicted)
- Boiling Point: 285.2±20.0 °C(Predicted)
- pka: 15.72±0.30(Predicted)
7-fluoro-3-(propan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM231226-1g |
7-Fluoro-3-isopropyl-1H-indole |
1698255-96-7 | 95%+ | 1g |
$517 | 2021-08-04 | |
| Chemenu | CM231226-1g |
7-Fluoro-3-isopropyl-1H-indole |
1698255-96-7 | 95%+ | 1g |
$547 | 2023-02-02 | |
| Enamine | EN300-338673-1g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338673-5g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 5g |
$4517.0 | 2023-09-03 | ||
| Enamine | EN300-338673-10g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 10g |
$6697.0 | 2023-09-03 | ||
| Enamine | EN300-338673-0.05g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338673-0.1g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338673-0.25g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338673-0.5g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338673-1.0g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 1g |
$0.0 | 2023-06-07 |
7-fluoro-3-(propan-2-yl)-1H-indole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 7-fluoro-3-(propan-2-yl)-1H-indole
Recent Advances in the Study of 7-Fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7)
The compound 7-fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, characterized by its fluoro-substituted indole core, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, making it a compound of high interest for drug discovery and development.
One of the key areas of research has been the synthesis and optimization of 7-fluoro-3-(propan-2-yl)-1H-indole. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a palladium-catalyzed cross-coupling reaction, which demonstrated high efficiency and scalability. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
In addition to synthetic improvements, the biological activity of 7-fluoro-3-(propan-2-yl)-1H-indole has been extensively investigated. Recent in vitro and in vivo studies have highlighted its potent inhibitory effects on specific kinase pathways implicated in cancer progression. For instance, a 2024 study in Cancer Research reported that the compound selectively targets the PI3K/AKT/mTOR pathway, leading to apoptosis in several cancer cell lines, including breast and lung carcinomas. These findings suggest that 7-fluoro-3-(propan-2-yl)-1H-indole could serve as a lead compound for developing next-generation kinase inhibitors.
Another promising avenue of research involves the compound's potential applications in neurodegenerative diseases. A preprint article from BioRxiv (2024) explored its neuroprotective properties in models of Alzheimer's disease. The study found that 7-fluoro-3-(propan-2-yl)-1H-indole reduces amyloid-beta aggregation and mitigates oxidative stress in neuronal cells. While these results are preliminary, they open new possibilities for therapeutic interventions in neurodegenerative disorders.
Despite these advancements, challenges remain in the development of 7-fluoro-3-(propan-2-yl)-1H-indole as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its drug-like properties. Additionally, comprehensive toxicology assessments are needed to ensure its safety profile before progressing to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these challenges in the coming years.
In conclusion, 7-fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7) represents a compelling candidate for drug development, with demonstrated efficacy in oncology and potential applications in neurology. Continued research into its synthesis, mechanism of action, and therapeutic potential will be essential for translating these findings into clinical benefits. The compound's versatility and promising preclinical data underscore its importance in the evolving landscape of chemical biology and pharmaceutical research.
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